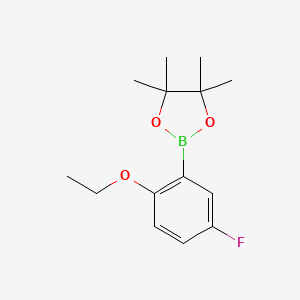

2-Ethoxy-5-fluorophenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC20439485

Molecular Formula: C14H20BFO3

Molecular Weight: 266.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20BFO3 |

|---|---|

| Molecular Weight | 266.12 g/mol |

| IUPAC Name | 2-(2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BFO3/c1-6-17-12-8-7-10(16)9-11(12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |

| Standard InChI Key | PPUOUUGRWIYVLE-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC |

Introduction

2-Ethoxy-5-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C14H20BFO3 and a molecular weight of 266.12 g/mol . This compound is characterized by its unique structure, which includes a phenyl group substituted with an ethoxy group and a fluorine atom, bonded to a boronic acid moiety through a pinacol ester linkage. The presence of the fluorine atom enhances its reactivity and utility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions.

Synthesis

The synthesis of 2-ethoxy-5-fluorophenylboronic acid pinacol ester typically involves several steps, starting from the preparation of the corresponding boronic acid, which is then esterified with pinacol to form the pinacol ester. This process enhances the stability and reactivity of the compound in various organic reactions.

Applications in Organic Synthesis

2-Ethoxy-5-fluorophenylboronic acid pinacol ester is particularly valuable for synthesizing complex molecular architectures with high precision. Its unique substitution pattern, which combines both ethoxy and fluorine functionalities, imparts distinct electronic properties that enhance its reactivity in selective Suzuki-Miyaura coupling reactions.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Ethoxy-5-fluorophenylboronic acid pinacol ester | C14H20BFO3 | Ethoxy and fluorine substitution, enhancing reactivity in Suzuki-Miyaura coupling reactions. |

| 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester | C14H19BClFO3 | Contains chlorine instead of fluorine, affecting reactivity. |

| 5-Ethoxy-2-fluorophenylboronic acid pinacol ester | C14H20BFO3 | Different substitution pattern; may exhibit different coupling efficiencies. |

| 4-Ethoxyphenylboronic acid pinacol ester | C12H16BFO3 | Lacks fluorine substitution; broader applications in simpler coupling reactions. |

Biological Activity and Potential Applications

While specific research on the biological activity of 2-ethoxy-5-fluorophenylboronic acid pinacol ester is limited, boron-containing compounds are known for their potential therapeutic applications. Boron compounds have been studied for their roles in cancer treatment, particularly in boron neutron capture therapy (BNCT), where they selectively target tumor cells. The unique electronic properties imparted by the fluorine substitution may enhance its biological interactions.

Safety and Handling

Handling of 2-ethoxy-5-fluorophenylboronic acid pinacol ester requires caution due to its potential hazards. It is classified with hazard statements H315, H319, and H335, indicating potential skin and eye irritation and respiratory tract irritation . Precautionary statements include avoiding inhalation and contact with skin and eyes, and washing thoroughly after handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume